molecular formula C19H15Cl2N5O2S B11288040 2-(benzylsulfanyl)-N-(2,4-dichlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

2-(benzylsulfanyl)-N-(2,4-dichlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11288040
M. Wt: 448.3 g/mol
InChI Key: OVZPAGUEIOAWKR-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(2,4-dichlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(2,4-dichlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through the reaction of 3-amino-1,2,4-triazole with a suitable diketone under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution. This step involves the reaction of the triazolopyrimidine intermediate with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the triazolopyrimidine scaffold. This can be achieved through an amide bond formation reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets suggests applications in studying enzyme mechanisms and developing enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory activities. Its ability to modulate biological pathways makes it a promising lead compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(2,4-dichlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, stabilizing the enzyme-inhibitor complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol
  • N-(2,4-dichlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Uniqueness

Compared to similar compounds, 2-(benzylsulfanyl)-N-(2,4-dichlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide stands out due to its unique combination of functional groups. The presence of both the benzylsulfanyl and dichlorophenyl groups enhances its biological activity and specificity. This dual functionality allows for more diverse interactions with biological targets, making it a more potent and versatile compound in various applications.

Properties

Molecular Formula

C19H15Cl2N5O2S

Molecular Weight

448.3 g/mol

IUPAC Name

2-benzylsulfanyl-N-(2,4-dichlorophenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C19H15Cl2N5O2S/c20-12-6-7-14(13(21)8-12)22-17(28)15-9-16(27)23-18-24-19(25-26(15)18)29-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2,(H,22,28)(H,23,24,25,27)

InChI Key

OVZPAGUEIOAWKR-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=NC(=N2)SCC3=CC=CC=C3)NC1=O)C(=O)NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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